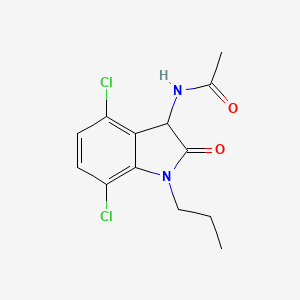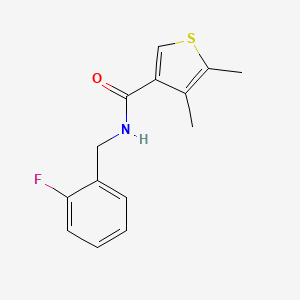![molecular formula C12H23N3O3 B4710259 N-isobutyl-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B4710259.png)
N-isobutyl-N'-[2-(4-morpholinyl)ethyl]ethanediamide
Descripción general
Descripción
N-isobutyl-N'-[2-(4-morpholinyl)ethyl]ethanediamide, commonly known as A-867744, is a novel compound that has gained interest among researchers due to its potential therapeutic applications. It is a small molecule antagonist of TRPA1, a member of the transient receptor potential (TRP) ion channel family. TRPA1 is involved in various physiological and pathological processes, including pain perception, inflammation, and neurodegeneration.
Mecanismo De Acción
The mechanism of action of A-867744 involves its antagonistic effect on N-isobutyl-N'-[2-(4-morpholinyl)ethyl]ethanediamideA1. N-isobutyl-N'-[2-(4-morpholinyl)ethyl]ethanediamideA1 is an ion channel that is activated by a variety of stimuli, including cold, mechanical stress, and chemical irritants. Activation of N-isobutyl-N'-[2-(4-morpholinyl)ethyl]ethanediamideA1 leads to the influx of calcium ions into the cell, which triggers downstream signaling pathways. A-867744 blocks the activation of N-isobutyl-N'-[2-(4-morpholinyl)ethyl]ethanediamideA1 by binding to a specific site on the channel, thereby preventing the influx of calcium ions.
Biochemical and Physiological Effects
A-867744 has several biochemical and physiological effects. As mentioned earlier, A-867744 has analgesic effects in animal models of pain. It has also been shown to reduce inflammation and improve tissue damage in models of inflammation. Additionally, A-867744 has been shown to have neuroprotective effects in models of neurodegeneration. A-867744 has also been shown to have effects on the cardiovascular system, where it has been shown to reduce blood pressure and improve cardiac function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using A-867744 in lab experiments is its specificity for N-isobutyl-N'-[2-(4-morpholinyl)ethyl]ethanediamideA1. This allows researchers to study the effects of N-isobutyl-N'-[2-(4-morpholinyl)ethyl]ethanediamideA1 activation in a controlled manner. Additionally, A-867744 has been shown to have good bioavailability and pharmacokinetic properties, making it a suitable candidate for in vivo studies. However, one of the limitations of using A-867744 is its relatively low potency compared to other N-isobutyl-N'-[2-(4-morpholinyl)ethyl]ethanediamideA1 antagonists. This may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of A-867744. One area of interest is the development of more potent N-isobutyl-N'-[2-(4-morpholinyl)ethyl]ethanediamideA1 antagonists. This may involve the modification of the A-867744 structure to improve its binding affinity for N-isobutyl-N'-[2-(4-morpholinyl)ethyl]ethanediamideA1. Another area of interest is the study of the effects of A-867744 on other physiological processes, such as metabolism and immune function. Additionally, the development of A-867744 as a therapeutic agent for pain and inflammation is an area of active research.
Aplicaciones Científicas De Investigación
A-867744 has been studied extensively in various scientific research applications. One of the main areas of interest is pain perception. N-isobutyl-N'-[2-(4-morpholinyl)ethyl]ethanediamideA1 is known to play a crucial role in pain sensation, and A-867744 has been shown to have analgesic effects in animal models of pain. A-867744 has also been studied in models of inflammation, where it has been shown to reduce inflammation and improve tissue damage. Additionally, A-867744 has been studied in models of neurodegeneration, where it has been shown to have neuroprotective effects.
Propiedades
IUPAC Name |
N'-(2-methylpropyl)-N-(2-morpholin-4-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O3/c1-10(2)9-14-12(17)11(16)13-3-4-15-5-7-18-8-6-15/h10H,3-9H2,1-2H3,(H,13,16)(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSFBSOFPBWUCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCCN1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-({[3-(aminocarbonyl)-5-propyl-2-thienyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4710195.png)


![N-{2-[(allylamino)methyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B4710208.png)
![1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B4710212.png)
![6-[4-(2-chlorophenyl)-3-(trifluoromethyl)-5-isoxazolyl]-2,3-dimethoxyphenol](/img/structure/B4710223.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-methylacetamide](/img/structure/B4710231.png)
![N-(3-{N-[(2-chlorophenyl)acetyl]ethanehydrazonoyl}phenyl)-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4710233.png)
![6-[4-(4-fluorophenyl)-1-piperazinyl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4710241.png)
![N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzenesulfonamide](/img/structure/B4710252.png)
